![molecular formula C17H19N3 B12930429 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine CAS No. 37743-75-2](/img/structure/B12930429.png)
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of 4-isopropylbenzylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, green chemistry approaches, such as solvent-free conditions or the use of environmentally benign solvents, are being investigated to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Functionalized benzimidazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-amine
- 1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine
- 1-(4-Methoxybenzyl)-1H-benzo[d]imidazol-2-amine
Comparison
1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the isopropyl group, which can influence its lipophilicity, steric properties, and overall biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
37743-75-2 |
|---|---|
Molekularformel |
C17H19N3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C17H19N3/c1-12(2)14-9-7-13(8-10-14)11-20-16-6-4-3-5-15(16)19-17(20)18/h3-10,12H,11H2,1-2H3,(H2,18,19) |
InChI-Schlüssel |
AJVIOEZHPVOIEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


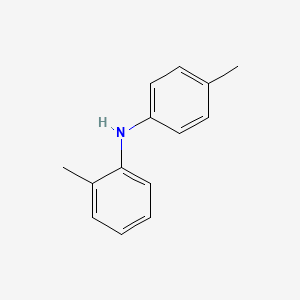

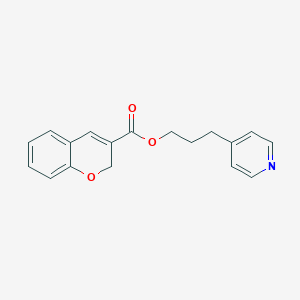
![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)
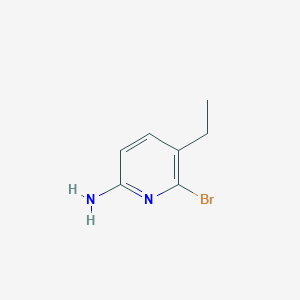
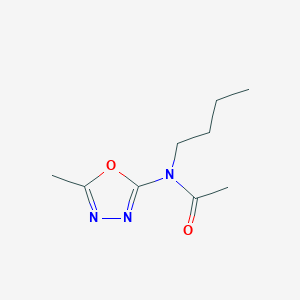
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
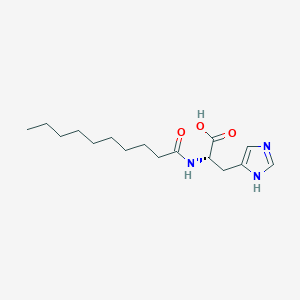
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
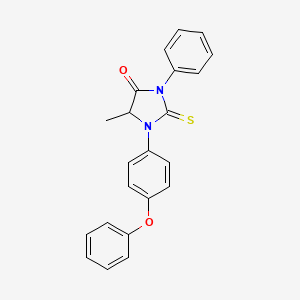

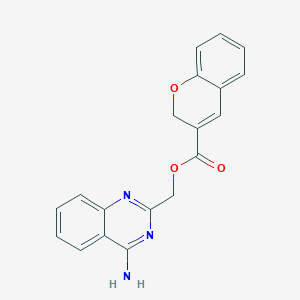
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
